4-(Dimethylamino)butanethioamide
Overview
Description
4-(Dimethylamino)butanethioamide is a chemical compound with the molecular formula C6H14N2S . It is commonly used in solution-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)butanethioamide has been analyzed using various spectroscopic techniques and computational methods . The stability of the molecule arises from hyper-conjugative interactions and charge delocalization . The HOMO and LUMO energies have been determined, which are used to understand the charge transfer within the molecule .Chemical Reactions Analysis
The protonation degree of 4-(Dimethylamino)butanethioamide derivatives has been found to be significantly impacted by temperature . For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, underwent a slight protonation on the dimethylamino group at 30 °C, while the temperature decrease to -70 °C resulted in its complete protonation .Scientific Research Applications
Temperature-Sensitive Protonation Behaviour
4-(Dimethylamino)butanethioamide and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . Researchers have found an unexpectedly significant impact of temperature on the protonation degree of these derivatives . This unusual temperature-sensitive protonation behaviour has gained much attention in a variety of applications .
Detection and Analysis of Microplastics
4-(Dimethylamino)butanethioamide can be used in the detection and analysis of microplastics . Microplastics are an impending source of pollution made of synthetic organic polymers with a size varying from less than 5 mm to nanometer scale . The use of this compound has proven to be a versatile, fast, and sensitive tool for readily discriminating microplastics in water environments .
Synthesis of Organic Complexes
4-(Dimethylamino)butanethioamide is used in the synthesis of organic complexes . These complexes have unique physico-chemical and thermal behaviours, which are of interest in various scientific research applications .
properties
IUPAC Name |
4-(dimethylamino)butanethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMBGWFRNOQLRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butanethioamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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